Zomepirac sodium salt

概要

説明

ゾメピラックナトリウム塩は、マクニール製薬が開発した非ステロイド系抗炎症薬 (NSAID) です。1980年に FDA によって承認され、ゾマックスのブランド名で販売されました。 この化合物は、強力な鎮痛作用と解熱作用で知られており、軽度から重度の痛みを管理するのに効果的です 。 しかし、1983年に一部の患者で重度のアナフィラキシー反応を起こしたため、市場から撤退されました .

製法

合成経路と反応条件

ゾメピラックナトリウム塩は、1,3-アセトンジカルボン酸ジエチル、クロロアセトン、および水性メチルアミンから出発する複数段階のプロセスによって合成できます。 合成には、以下の手順が含まれます :

中間体 1 の形成: 1,3-アセトンジカルボン酸ジエチルは、ハントッシュピロール合成によってクロロアセトンと水性メチルアミンと反応して、中間体を形成します。

鹸化とモノエステル化: 中間体は鹸化とモノエステル化を受け、続いて熱分解によってエステルが生成されます。

アシル化: 次に、エステルは N,N-ジメチル-p-クロロベンザミドとアシル化されます。

最終的な鹸化: 最後のステップは、鹸化によってゾメピラックナトリウム塩を生成します。

工業生産方法

ゾメピラックナトリウム塩の工業生産は、同様の合成経路に従いますが、大規模製造に最適化されています。これには、自動反応器、反応条件の精密な制御、および精製技術の使用が含まれ、最終製品の高収率と高純度が保証されます。

準備方法

Synthetic Routes and Reaction Conditions

Zomepirac sodium salt can be synthesized through a multi-step process starting from diethyl 1,3-acetonedicarboxylate, chloroacetone, and aqueous methylamine. The synthesis involves the following steps :

Formation of Intermediate 1: Diethyl 1,3-acetonedicarboxylate reacts with chloroacetone and aqueous methylamine via the Hantzsch pyrrole synthesis to form an intermediate.

Saponification and Monoesterification: The intermediate undergoes saponification and monoesterification, followed by thermal decarboxylation to yield an ester.

Acylation: The ester is then acylated with N,N-dimethyl-p-chlorobenzamide.

Final Saponification: The final step involves saponification to produce this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity of the final product.

化学反応の分析

反応の種類

ゾメピラックナトリウム塩は、以下を含むさまざまな化学反応を起こします。

酸化: 特定の条件下で酸化して、対応する酸化生成物を形成することができます。

還元: 還元反応によって、還元型に変換できます。

置換: 求核置換反応は一般的であり、ナトリウム塩は求核剤と反応して、特定の官能基を置換します。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: 水酸化ナトリウムやシアン化カリウムなどの求核剤が置換反応で使用されます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によってカルボン酸が生成される可能性があり、還元によってアルコールまたはアミンが生成される可能性があります。

科学研究への応用

科学的研究の応用

Analgesic Properties

Zomepirac sodium was primarily indicated for pain relief and was found to be effective in treating various types of pain, including postoperative pain. Its analgesic efficacy was reported to be comparable to that of morphine when administered orally . Studies have shown that zomepirac sodium can relieve pain more effectively than aspirin or codeine alone, making it a significant option for patients requiring non-opioid analgesia .

Table 1: Comparison of Analgesic Efficacy

| Drug | Pain Relief Efficacy | Notes |

|---|---|---|

| Zomepirac Sodium | Comparable to morphine | Effective for mild to severe pain |

| Aspirin | Moderate | Less effective than zomepirac |

| Codeine | Moderate | Less effective than zomepirac |

Anti-Inflammatory Action

Zomepirac sodium also exhibits anti-inflammatory properties by inhibiting the synthesis of prostaglandins, similar to other NSAIDs. This mechanism is critical in reducing inflammation and associated pain in various conditions .

Market Withdrawal and Prescribing Patterns

The withdrawal of zomepirac sodium from the market in 1983 raised significant concerns regarding its safety profile. A study analyzing prescribing patterns revealed that after its withdrawal, physicians significantly increased prescriptions for alternative analgesics, including other NSAIDs and propoxyphene . This shift highlights the impact of drug safety on clinical practice and patient management.

Case Study: Market Withdrawal Analysis

- Objective : To evaluate changes in analgesic prescribing after zomepirac's market withdrawal.

- Methodology : Time-series analysis of prescribing data from primary care physicians.

- Findings : Significant increase in prescriptions for alternative NSAIDs post-withdrawal; zomepirac accounted for 11% of analgesic prescriptions prior to withdrawal .

Safety and Adverse Effects

Despite its effectiveness, zomepirac sodium was associated with severe adverse effects, including anaphylactic reactions. Reports indicated that these reactions were serious enough to warrant the drug's removal from the market . The safety profile of zomepirac has been a crucial factor in understanding the risks associated with NSAIDs.

Table 2: Reported Adverse Effects of Zomepirac Sodium

| Adverse Effect | Severity | Notes |

|---|---|---|

| Anaphylactic reactions | Severe | Led to market withdrawal |

| Gastrointestinal issues | Moderate | Common side effect |

作用機序

ゾメピラックナトリウム塩は、炎症と痛みの仲介物質であるプロスタグランジンの合成を阻害することによって効果を発揮します 。プロスタグランジン合成酵素を標的とし、プロスタグランジンの産生を抑制します。この阻害は、炎症、痛み、発熱の軽減につながります。 さらに、UDP-グルクロノシルトランスフェラーゼによって活性なグルクロニドに代謝され、これは血漿アルブミンに不可逆的に結合します .

類似化合物の比較

ゾメピラックナトリウム塩は、トルメチンやケトロラクなどの他の NSAID と構造的に関連しています 。 中心のベンゼン環がピロール環に置き換えられているのが特徴で、独特の薬理作用に貢献しています 。同様の化合物には、以下が含まれます。

トルメチン: 抗炎症作用と鎮痛作用が類似した他の NSAID です。

ケトロラク: 強力な鎮痛作用で知られており、中度から重度の痛みの短期管理に用いられます。

エトリコキシブ: 抗炎症作用と鎮痛作用を持つ選択的 COX-2 阻害薬です。

類似化合物との比較

Zomepirac sodium salt is structurally related to other NSAIDs such as tolmetin and ketorolac . it is unique in that its central benzene ring is replaced by a pyrrole ring, which contributes to its distinct pharmacological properties . Similar compounds include:

Tolmetin: Another NSAID with similar anti-inflammatory and analgesic properties.

Ketorolac: Known for its potent analgesic effects, often used for short-term management of moderate to severe pain.

Etoricoxib: A selective COX-2 inhibitor with anti-inflammatory and analgesic properties.

This compound stands out due to its potent analgesic effects comparable to opioids, without the risk of tolerance or dependence .

生物活性

Zomepirac sodium salt, marketed under the brand name Zomax, is a nonsteroidal anti-inflammatory drug (NSAID) that was developed by McNeil Pharmaceutical and approved by the FDA in 1980. Despite its initial popularity for managing pain, it was withdrawn from the market in 1983 due to serious adverse reactions, including anaphylaxis. This article explores the biological activity of zomepirac sodium, including its mechanism of action, clinical efficacy, and associated risks.

Zomepirac is chemically classified as a pyrrole-acetic acid derivative, structurally related to tolmetin. Its chemical formula is with a molar mass of 291.73 g/mol. The mechanism of action primarily involves the inhibition of prostaglandin synthesis, which is crucial in mediating pain and inflammation .

Analgesic Properties

Zomepirac sodium has demonstrated significant analgesic properties in various clinical studies. A notable double-blind crossover study involving 40 patients with chronic cancer pain indicated that a single dose of 100 mg zomepirac provided analgesia comparable to oxycodone combined with aspirin and caffeine (APC). The efficacy was measured using both verbal and visual analog scales, showing that zomepirac's analgesic effects peaked between 3 to 4 hours post-administration and lasted for at least 6 hours .

Table 1: Comparative Analgesic Efficacy of Zomepirac Sodium

| Drug | Dosage | Pain Relief Assessment | Peak Effect Time | Duration |

|---|---|---|---|---|

| Zomepirac Sodium | 100 mg | Comparable to oxycodone | 3-4 hours | ≥ 6 hours |

| Oxycodone + APC | - | Baseline | - | - |

Safety and Adverse Effects

Despite its efficacy, zomepirac sodium was associated with severe adverse reactions. Reports indicated that it could lead to unpredictable allergic reactions due to the formation of reactive metabolites that bind covalently to proteins in the body. This led to its withdrawal from the market after only three years of use .

Anaphylaxis Risk

Zomepirac does not directly cause anaphylaxis; however, it is metabolized into a reactive glucuronide that can bind irreversibly to plasma proteins, potentially triggering immune responses in susceptible individuals . The incidence of adverse effects prompted a review of prescribing patterns post-withdrawal, revealing a significant shift towards alternative analgesics .

Table 2: Post-Market Withdrawal Prescribing Patterns

| Analgesic Type | Change in Prescribing (%) |

|---|---|

| Other NSAIDs | +6.8 |

| Propoxyphene | +2.1 |

| Barbiturate Analgesics | +2.7 |

Case Studies and Research Findings

A comprehensive review highlighted changes in prescribing behavior following zomepirac's market withdrawal. A study involving primary care physicians revealed that zomepirac accounted for approximately 11% of total analgesic prescriptions prior to its withdrawal. After its removal, there was a marked increase in the prescribing of other NSAIDs and alternative analgesics .

特性

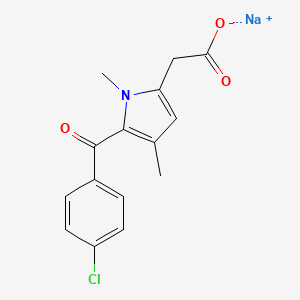

IUPAC Name |

sodium;2-[5-(4-chlorobenzoyl)-1,4-dimethylpyrrol-2-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO3.Na/c1-9-7-12(8-13(18)19)17(2)14(9)15(20)10-3-5-11(16)6-4-10;/h3-7H,8H2,1-2H3,(H,18,19);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEEXPXUCHVGZGU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=C1)CC(=O)[O-])C)C(=O)C2=CC=C(C=C2)Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClNNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33369-31-2 (Parent) | |

| Record name | Zomepirac sodium anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064092484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3033989 | |

| Record name | Sodium zomepirac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3033989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64092-48-4 | |

| Record name | Zomepirac sodium anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064092484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium zomepirac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3033989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZOMEPIRAC SODIUM ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DA5B6IWF46 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of zomepirac sodium?

A1: Zomepirac sodium exerts its analgesic and anti-inflammatory effects primarily by inhibiting prostaglandin synthetase, also known as cyclooxygenase (COX). [, , ] This enzyme is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.

Q2: How does the inhibition of prostaglandin synthesis lead to pain relief?

A2: Prostaglandins sensitize peripheral nociceptors, increasing their sensitivity to pain stimuli. By inhibiting COX, zomepirac sodium reduces prostaglandin production, effectively decreasing pain perception. []

Q3: Does zomepirac sodium exert its analgesic effect centrally or peripherally?

A3: Research suggests that zomepirac sodium primarily acts peripherally to block hyperalgesia. This conclusion is supported by studies showing a more potent analgesic effect after intraperitoneal administration compared to intravenous administration, despite similar drug concentrations at the site of action (peritoneal exudate). []

Q4: Are there any other potential mechanisms contributing to zomepirac sodium's analgesic action?

A4: While COX inhibition is the primary mechanism, studies indicate zomepirac sodium might also inhibit bradykinin-induced reflex hypertension, suggesting an additional pathway for pain modulation. []

Q5: What is the molecular formula and weight of zomepirac sodium?

A5: Zomepirac sodium, the sodium salt of zomepirac, has the molecular formula C15H13ClNO3Na and a molecular weight of 311.71 g/mol.

Q6: Is there any information available about the spectroscopic data of zomepirac sodium?

A6: While the provided research articles don't detail spectroscopic data, a differential-pulse polarographic method has been developed for zomepirac sodium quantification. This method utilizes Britton - Robinson buffer (pH 11.0) with 5% methanol and identifies a peak potential at -1.50 V. []

Q7: How does the structure of zomepirac sodium compare to other non-steroidal anti-inflammatory drugs (NSAIDs)?

A7: Zomepirac sodium belongs to the pyrrole-acetic acid class of NSAIDs. It shares structural similarities with other NSAIDs, particularly tolmetin sodium. [, ]

Q8: Is there any information about the structure-activity relationship (SAR) of zomepirac sodium or its analogs?

A8: Research on a major metabolite of zomepirac sodium, 5-(4-chlorobenzoyl)-4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-acetic acid, revealed a loss of biological activity compared to the parent compound. This finding suggests that modifications to certain parts of the zomepirac molecule can significantly impact its activity. []

Q9: What is the absorption profile of zomepirac sodium?

A9: Zomepirac sodium is rapidly and completely absorbed after oral administration, achieving peak plasma concentrations within one hour. [, , ]

Q10: How is zomepirac sodium metabolized in the body?

A10: Zomepirac undergoes extensive hepatic metabolism, primarily through glucuronidation to form zomepirac glucuronide. Other metabolic pathways include hydroxylation to form hydroxyzomepirac and cleavage to 4-chlorobenzoic acid and its conjugates. The relative contribution of these pathways varies across species. [, , ]

Q11: What are the major routes of elimination for zomepirac sodium and its metabolites?

A11: Zomepirac and its metabolites are primarily eliminated through renal excretion. [, ] Biliary excretion plays a minor role, as evidenced by studies in rats. []

Q12: Does zomepirac sodium show dose-proportional pharmacokinetics?

A12: Studies in mice, rats, and rhesus monkeys have demonstrated dose-related linear increases in the area under the plasma concentration-time curve for zomepirac after oral administration, suggesting linear pharmacokinetics over the tested dose ranges. []

Q13: How does the pharmacokinetic profile of zomepirac sodium differ across species?

A13: While zomepirac is generally well-absorbed across species, its plasma clearance and elimination half-life vary. For example, rats, mice, and rabbits exhibit lower clearance and longer half-lives compared to hamsters, rhesus monkeys, and humans. []

Q14: Does repeated administration of zomepirac sodium alter its pharmacokinetic profile?

A14: Studies in rats revealed no biologically significant changes in the pharmacokinetic profile of zomepirac after daily administration for 10 days, indicating no significant accumulation or auto-induction of metabolism. []

Q15: What types of pain models have been used to evaluate the analgesic efficacy of zomepirac sodium in animals?

A16: Animal studies have demonstrated the analgesic efficacy of zomepirac sodium in various pain models, including the acetic acid writhing test in mice and the bradykinin-induced reflex hypertension model in dogs. [, ]

Q16: How does the analgesic efficacy of zomepirac sodium compare to other analgesics in preclinical studies?

A17: In animal models, zomepirac sodium has consistently shown greater potency than aspirin and indomethacin in inhibiting various inflammatory responses. [] Additionally, it has demonstrated superior efficacy to codeine phosphate in the acetic acid writhing test. []

Q17: What clinical studies have been conducted to assess the efficacy of zomepirac sodium?

A18: Clinical trials have evaluated the efficacy of zomepirac sodium in various pain conditions, including postoperative pain, oral surgery pain, dysmenorrhea, and osteoarthritis. [, , , , , , , ]

Q18: How does the analgesic efficacy of zomepirac sodium compare to other analgesics in clinical trials?

A19: In clinical studies, zomepirac sodium has shown comparable or superior analgesic efficacy to aspirin, acetaminophen with codeine, propoxyphene/acetaminophen combinations, and even parenteral morphine in certain settings. [, , , , , , ]

Q19: Has the efficacy of zomepirac sodium been established for long-term pain management?

A20: While zomepirac sodium demonstrated efficacy in long-term treatment of osteoarthritis pain in one study, its use was associated with an increased incidence of urogenital side effects. [] Further research is needed to determine its long-term safety and efficacy for chronic pain conditions.

Q20: What are the most common side effects associated with zomepirac sodium use?

A21: The most commonly reported side effects of zomepirac sodium are gastrointestinal disturbances, including nausea, diarrhea, gastrointestinal distress, flatulence, abdominal pain, constipation, dyspepsia, vomiting, anorexia, and gastritis. []

Q21: Are there any serious adverse effects associated with zomepirac sodium?

A22: Zomepirac sodium has been associated with serious adverse effects, including gastrointestinal bleeding, anaphylactic reactions, and renal failure. [, , , , , , , ] These events led to the voluntary withdrawal of the drug from the market in 1983. [, ]

Q22: Are there any known drug interactions with zomepirac sodium?

A25: Co-administration of zomepirac sodium with high doses of salicylates is not recommended. [] Clinicians should exercise caution when using zomepirac sodium in patients receiving anticoagulants or other drugs that affect platelet function, as it can prolong bleeding time. []

Q23: What analytical methods are used to characterize and quantify zomepirac sodium?

A26: Various analytical techniques have been employed to study zomepirac sodium, including ultraviolet spectrophotometry and gas chromatography for drug quantification in biological samples, as well as differential-pulse polarography for tablet analysis. [, ]

Q24: When was zomepirac sodium first introduced and subsequently withdrawn from the market?

A27: Zomepirac sodium was introduced in the United States in 1980 and subsequently withdrawn in 1983 due to safety concerns, primarily related to anaphylactic reactions and renal failure. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。